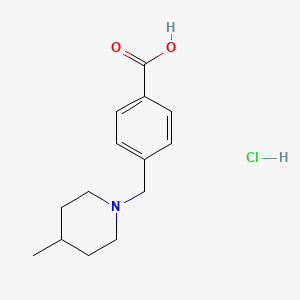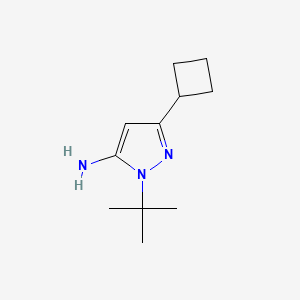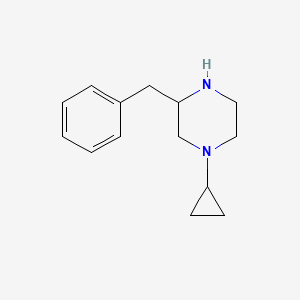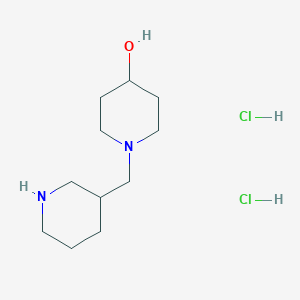
1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride
Descripción general
Descripción
1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, commonly referred to as PMPD, is a synthetic compound with a variety of potential applications in scientific research. It is a white crystalline solid with a melting point of 125-127 °C and a solubility of 2.3 g/L in water at 25°C. PMPD is an alkylating agent that can be used to modify proteins, nucleic acids, and other molecules in order to study their structure and function. PMPD is also a powerful inhibitor of enzymes, making it an important tool for studying enzyme kinetics.
Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery : Piperidine derivatives, including spiropiperidines, have gained popularity in drug discovery due to their three-dimensional chemical space exploration potential. The methodology for constructing spiropiperidines, which could relate to the synthetic strategies applicable to 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, involves forming the spiro-ring on a preformed piperidine ring or vice versa. These synthetic approaches are critical for creating compounds with potential therapeutic applications (Griggs et al., 2018).
Pharmacological Importance of Piperidine Alkaloids : Piperidine alkaloids from various sources, including plants, have been recognized for their medicinal importance. These compounds exhibit a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. The structural diversity and pharmacological potential of these alkaloids suggest that derivatives like 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride could have significant therapeutic value (Singh et al., 2021).
Bioactivity of Piperine and Related Compounds : Piperine, a well-known compound derived from black pepper, demonstrates a variety of bioactive effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Its ability to enhance the bioavailability of therapeutic drugs highlights the potential for piperidine derivatives, including 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, to serve as bioenhancers or to possess inherent bioactive properties (Stojanović-Radić et al., 2019).
Chemical Interactions and Reactions : The reactivity of piperidine with other chemical groups, such as the nitro-group in aromatic nucleophilic substitution reactions, underscores the chemical versatility of piperidine derivatives. This reactivity is crucial for designing compounds with specific pharmacological activities, suggesting that 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride could be tailored for targeted therapeutic applications (Pietra & Vitali, 1972).
Propiedades
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPMWRJBWCLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



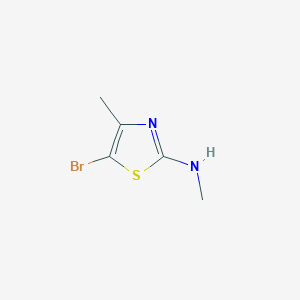
![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)
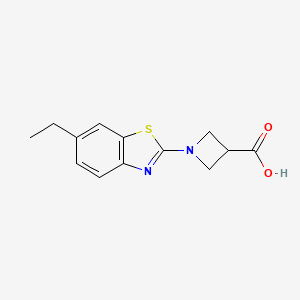



![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)


